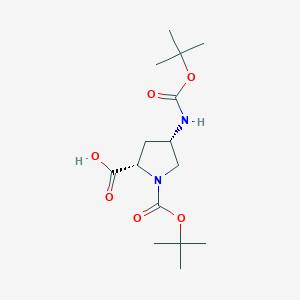

(2S,4S)-Boc-4-(boc-amino)-proline

描述

(2S,4S)-Boc-4-(boc-amino)-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino and carboxyl groups during chemical reactions. The Boc groups make the compound more stable and easier to handle in various synthetic processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Boc-4-(boc-amino)-proline typically involves the protection of the amino and carboxyl groups of proline. One common method is to react proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected proline derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions

(2S,4S)-Boc-4-(boc-amino)-proline undergoes various chemical reactions, including:

Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino and carboxyl groups.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming dipeptides and other peptide derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected proline derivatives and various peptide compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

(2S,4S)-Boc-4-(boc-amino)-proline has several applications in scientific research:

作用机制

The mechanism of action of (2S,4S)-Boc-4-(boc-amino)-proline involves its role as a protected amino acid derivative. The Boc groups protect the amino and carboxyl groups during chemical reactions, preventing unwanted side reactions and allowing for selective functionalization. The compound can be deprotected under acidic conditions, revealing the reactive amino and carboxyl groups for further chemical transformations .

相似化合物的比较

Similar Compounds

(2S,4S)-4-Boc-amino pyrrolidine-2-carboxylic acid: Similar in structure but with different protecting groups.

tert-Butyloxycarbonyl-protected amino acids: A broader category of compounds with Boc protecting groups.

Uniqueness

(2S,4S)-Boc-4-(boc-amino)-proline is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where precise control over functional group reactivity is required .

生物活性

(2S,4S)-Boc-4-(Boc-amino)-proline is a proline derivative that has garnered attention due to its unique structural properties and potential applications in medicinal chemistry and peptide synthesis. This article reviews the biological activity of this compound, focusing on its conformational characteristics, incorporation into peptides, and implications for protein engineering.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group at both the amino and carboxyl ends, which enhances its stability and reactivity during synthesis. The compound's rigid pyrrolidine ring structure influences its biological activity by imparting conformational constraints that can affect the folding and stability of peptides.

Conformational Preferences

Research has shown that the presence of the Boc group significantly alters the conformational preferences of proline derivatives. For instance, studies utilizing NMR spectroscopy have indicated that this compound can promote specific secondary structures in peptides, such as polyproline helices. The conformational dynamics are crucial as they dictate how these peptides interact with biological targets.

Table 1: Conformational Analysis of this compound

| Parameter | Value | Methodology |

|---|---|---|

| λ max | 228 nm | Circular Dichroism (CD) |

| Mean Residue Ellipticity | 3770 deg·cm²·dmol⁻¹ | Circular Dichroism (CD) |

| Trans/Cis Ratio | 1.2 | NMR Spectroscopy |

Incorporation into Peptides

The ability to incorporate this compound into peptide sequences has been explored in various studies. Its introduction into recombinant proteins has demonstrated significant effects on biophysical properties. For example, the incorporation of modified proline residues at specific positions in insulin has been shown to alter its aggregation behavior and stability.

Case Study: Recombinant Insulin Modification

A study published in ACS Chemical Biology highlighted the incorporation of 4-methyleneproline into recombinant insulin expressed in Escherichia coli. This modification not only accelerated fibril formation but also affected the dissociation kinetics from formulated hexamers. Such findings suggest that similar modifications with this compound could be used to engineer proteins with desired therapeutic properties .

Applications in Protein Engineering

The unique properties of this compound make it a valuable tool in protein engineering. Its ability to induce specific turns and stabilize certain secondary structures allows researchers to design peptides with enhanced functionality. The strategic incorporation of this compound can lead to improved solubility and bioavailability of peptide-based drugs.

Table 2: Potential Applications of this compound

| Application | Description |

|---|---|

| Drug Design | Enhances stability and solubility of peptide drugs |

| Protein Folding Studies | Investigates folding pathways and stability |

| Bioconjugation | Facilitates the attachment of labels or drugs |

属性

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSUHFDJACIAC-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612629 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254881-69-1 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。